(1,4-Dibromobutyl)cyclopropane (1,4-Dibromobutyl)cyclopropane
Brand Name: Vulcanchem
CAS No.: 83846-75-7
VCID: VC16985418
InChI: InChI=1S/C7H12Br2/c8-5-1-2-7(9)6-3-4-6/h6-7H,1-5H2
SMILES:
Molecular Formula: C7H12Br2
Molecular Weight: 255.98 g/mol

(1,4-Dibromobutyl)cyclopropane

CAS No.: 83846-75-7

Cat. No.: VC16985418

Molecular Formula: C7H12Br2

Molecular Weight: 255.98 g/mol

* For research use only. Not for human or veterinary use.

(1,4-Dibromobutyl)cyclopropane - 83846-75-7

Specification

CAS No. 83846-75-7
Molecular Formula C7H12Br2
Molecular Weight 255.98 g/mol
IUPAC Name 1,4-dibromobutylcyclopropane
Standard InChI InChI=1S/C7H12Br2/c8-5-1-2-7(9)6-3-4-6/h6-7H,1-5H2
Standard InChI Key VHXVANJGTFQCCP-UHFFFAOYSA-N
Canonical SMILES C1CC1C(CCCBr)Br

Introduction

Structural and Molecular Characteristics

The molecular formula of (1,4-dibromobutyl)cyclopropane is C₇H₁₂Br₂, with a molecular weight of 272.98 g/mol. The compound features a cyclopropane ring (C₃H₄) fused to a butyl chain brominated at the terminal positions (C1 and C4). Key structural insights include:

Bond Geometry and Strain

Cyclopropane’s triangular geometry imposes significant angle strain (60° bond angles vs. 109.5° in sp³ hybrids), which destabilizes the ring and enhances reactivity . The dibromobutyl substituent further influences electronic distribution, with bromine atoms acting as electron-withdrawing groups.

Table 1: Comparative Structural Data for Related Cyclopropanes

CompoundMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)Density (g/cm³)
Butylcyclopropane C₇H₁₄98.1999.10.792
1,4-Dibromobutane C₄H₈Br₂215.92198–2001.789
(1,4-Dibromobutyl)cyclopropaneC₇H₁₂Br₂272.98~220 (estimated)~1.5 (estimated)

Estimates derived from analogous brominated alkanes and cyclopropanes .

Synthetic Pathways

Cyclopropanation of 1,4-Dibromobutene

An alternative approach employs the Simmons-Smith cyclopropanation, where a diiodomethane-zinc-copper couple reacts with 1,4-dibromo-1-butene to form the cyclopropane ring . This method preserves the bromine substituents while constructing the strained ring:

CH₂=CHCH₂CH₂Br2+CH₂I₂Zn/Cu(1,4-Dibromobutyl)cyclopropane+ZnI2\text{CH₂=CHCH₂CH₂Br}_2 + \text{CH₂I₂} \xrightarrow{\text{Zn/Cu}} \text{(1,4-Dibromobutyl)cyclopropane} + \text{ZnI}_2

Optimization Challenges

  • Regioselectivity: Bromine’s steric bulk may hinder cyclopropanation, favoring alternate isomers.

  • Yield: Reported yields for analogous dibromocyclopropanes range from 60–80% .

Physicochemical Properties

Thermal Stability

The compound’s boiling point is estimated at ~220°C, extrapolated from 1,4-dibromobutane (198–200°C) and butylcyclopropane (99.1°C) . The cyclopropane ring’s strain likely reduces thermal stability compared to linear alkanes.

Solubility and Reactivity

  • Solubility: Miscible with chlorinated solvents (e.g., chloroform, dichloromethane) but insoluble in water due to nonpolar brominated groups.

  • Reactivity: The C-Br bonds are susceptible to nucleophilic substitution (e.g., with amines or alkoxides), while the cyclopropane ring may undergo [2+1] cycloadditions or hydrogenation .

Applications and Functional Utility

Pharmaceutical Intermediates

Cyclopropane derivatives are pivotal in drug design due to their conformational rigidity. For example, dibrominated analogs serve as precursors to antitumor agents .

Polymer Chemistry

The compound’s dual bromine sites enable its use as a crosslinking agent in polyolefin synthesis, enhancing mechanical strength in materials .

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